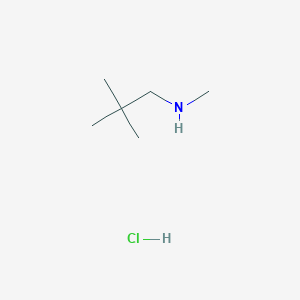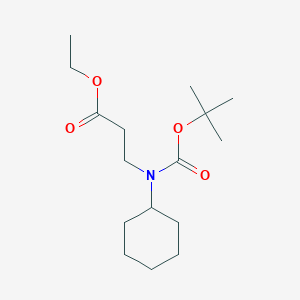![molecular formula C16H23NO4 B1322432 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid CAS No. 651728-28-8](/img/structure/B1322432.png)
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. It is a derivative of 2-aminoheptanoic acid and is structurally similar to other amino acid derivatives such as taurine and beta-alanine.
Métodos De Preparación
The synthesis of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid typically involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with hexanoic acid and an amine to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Análisis De Reacciones Químicas
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate certain enzymes and receptors, leading to changes in cellular signaling and function. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain perception.
Comparación Con Compuestos Similares
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is unique due to its specific structural features and functional groups. Similar compounds include:
Taurine: An amino acid derivative with different functional properties.
Beta-alanine: Another amino acid derivative with distinct biological effects.
2-aminoheptanoic acid: The parent compound from which this compound is derived.
These compounds share some structural similarities but differ in their specific applications and effects, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-8-13(2)10-14(9-12)21-11-15(18)17-7-5-3-4-6-16(19)20/h8-10H,3-7,11H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVVFTILIXTSFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626005 |
Source


|
| Record name | 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651728-28-8 |
Source


|
| Record name | 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)




![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)






![[1,4'-Bipiperidin]-4-ol dihydrochloride](/img/structure/B1322375.png)
